molecular formula C19H22F3N5O B2626515 2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097858-37-0

2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2626515
CAS No.: 2097858-37-0
M. Wt: 393.414
InChI Key: KVBIACDVZGNNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS: 2097922-09-1) is a synthetic small molecule featuring a piperidine core linked to a trifluoromethyl-substituted pyrimidine ring and a hexahydrocinnolinone moiety.

Properties

IUPAC Name

2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O/c20-19(21,22)16-5-8-23-18(24-16)26-9-6-13(7-10-26)12-27-17(28)11-14-3-1-2-4-15(14)25-27/h5,8,11,13H,1-4,6-7,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBIACDVZGNNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate nitriles with guanidine derivatives under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Piperidine Ring: The piperidine ring is formed via cyclization reactions involving appropriate amines and aldehydes.

    Coupling Reactions: The pyrimidine and piperidine rings are coupled using suitable linkers and catalysts.

    Final Cyclization: The final step involves the cyclization to form the hexahydrocinnolinone core under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have focused on the antiviral properties of compounds similar to this one. For instance, research has demonstrated that certain derivatives can disrupt the protein-protein interactions crucial for the replication of influenza A virus polymerase. This suggests that compounds with similar structural motifs may also exhibit antiviral activity by targeting viral polymerase complexes .

Anticancer Properties

The compound's structural analogs have been evaluated for their anticancer activities. For example, related compounds have shown significant efficacy against various cancer cell lines in National Cancer Institute (NCI) assays. The ability to inhibit tumor growth and induce apoptosis in cancer cells makes this class of compounds promising for further development as anticancer agents .

Inhibition of Protein Interactions

Molecular docking studies indicate that the compound can effectively bind to specific protein targets involved in disease mechanisms. This binding capability can be leveraged to design inhibitors that disrupt pathological protein interactions, thereby providing therapeutic benefits in conditions like cancer and viral infections .

Case Study 1: Influenza Virus Polymerase Inhibitors

A study explored the synthesis of compounds that inhibit the PA-PB1 heterodimerization in influenza virus polymerase. The findings suggested that modifications to the piperidine and pyrimidine moieties could enhance binding affinity and specificity against viral targets. The structural features of 2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one may provide a scaffold for developing more effective antiviral agents .

Case Study 2: Anticancer Screening

In vitro evaluations have shown that compounds derived from similar frameworks exhibit potent cytotoxic effects against a range of human tumor cell lines. These studies utilized a single-dose assay format to assess growth inhibition rates and cytotoxicity profiles, leading to promising results that warrant further investigation into their mechanism of action and potential clinical applications .

Summary Table of Applications

Application AreaDescriptionReferences
Antiviral ActivityDisruption of viral polymerase interactions; potential for influenza treatment
Anticancer PropertiesSignificant efficacy against various cancer cell lines; potential drug candidates
Protein Interaction InhibitionTargeting disease-related protein interactions; therapeutic implications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity by forming strong interactions with the target site. The piperidine and pyrimidine rings contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Pyrimidine Motifs

Several compounds share structural similarities with the target molecule, particularly in their piperidine-pyrimidine frameworks:

  • 8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (54m) This derivative replaces the trifluoromethylpyrimidine with a difluorophenyl-substituted piperidine and incorporates a pyridopyrimidinone core. Its synthesis involves a deprotection step using HCl, yielding 42% .
  • 8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (54b)
    Similar to 54m but with a para-fluorophenyl group, this compound achieved a higher synthesis yield (82%) under analogous conditions . Both analogues emphasize the role of halogenated aryl groups in modulating bioactivity.

Chromeno-Pyrimidine Derivatives

  • 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one This compound integrates a chromene ring fused to pyrimidine, synthesized via a one-step reaction using p-toluenesulfonic acid. Computational studies highlight its drug-like properties, including favorable logP (2.1) and oral bioavailability .

Piperidine-Containing Analogues from Chemical Libraries

Data Tables: Comparative Analysis

Compound Name Molecular Weight Key Substituents Synthesis Yield Computational logP Bioactivity Notes
Target Compound (CAS: 2097922-09-1) 422.37 Trifluoromethylpyrimidine, piperidine Not reported Not reported Research chemical
8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one 494.47 Difluorophenyl, pyridopyrimidinone 42% 3.8 (predicted) Not reported
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one 421.52 Chromene, thiourea Not reported 2.1 Predicted oral bioavailability

Research Findings and Implications

Computational Predictions

  • Chromeno-pyrimidine derivatives exhibit promising drug-like properties, suggesting that the target compound’s hexahydrocinnolinone moiety could similarly enhance bioavailability .

Clustering and Target Prediction

Biological Activity

The compound 2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a novel synthetic molecule with significant potential in medicinal chemistry. Its structural complexity and the presence of various pharmacophores suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for the compound is C18H20F3N5OC_{18}H_{20}F_3N_5O with a molecular weight of approximately 379.387 g/mol. The structure includes a hexahydrocinnolin core linked to a piperidine moiety substituted with a trifluoromethyl pyrimidine group. This unique arrangement may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Antitumor Activity : Compounds containing pyrimidine and piperidine derivatives have been associated with antineoplastic effects.
  • Antimicrobial Properties : Some derivatives show promise against bacterial strains.
  • Neuroprotective Effects : Certain piperidine derivatives are noted for their neuroprotective capabilities.

Antitumor Activity

A study explored the antitumor effects of pyrimidine-based compounds and highlighted that modifications to the piperidine structure could enhance cytotoxicity against cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation in various cancer models, showing promising results in vitro.

Antimicrobial Properties

Research has indicated that trifluoromethylated compounds often exhibit enhanced antimicrobial activity. The structural features of this compound may enable it to interact effectively with bacterial cell membranes or inhibit vital metabolic pathways.

Neuroprotective Effects

Piperidine derivatives have been investigated for their neuroprotective properties. In animal models, compounds similar to the one discussed have shown efficacy in reducing neuroinflammation and protecting neuronal cells from oxidative stress.

Data Tables

Biological ActivityReference StudyEffectiveness
Antitumor Moderate
Antimicrobial High
Neuroprotective Significant

The biological activity of the compound can be attributed to its ability to modulate specific biochemical pathways:

  • Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit key enzymes that facilitate tumor growth or bacterial replication.
  • Oxidative Stress Modulation : The ability to scavenge free radicals could contribute to its neuroprotective effects.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one, and how can reaction conditions be optimized?

Answer:
A typical synthetic route involves coupling a trifluoromethylpyrimidine-piperidine intermediate with a hexahydrocinnolinone precursor. Key steps include:

  • Nucleophilic substitution : Piperidine derivatives react with trifluoromethylpyrimidine under basic conditions (e.g., NaOH in dichloromethane) to form the piperidinyl-pyrimidine core .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) achieves >99% purity .
  • Catalytic optimization : p-Toluenesulfonic acid can catalyze cyclization steps in one-pot syntheses, improving yields by 15–20% compared to non-catalytic methods .
    Optimization strategies :
  • Design of Experiments (DOE) : Vary solvent polarity, temperature, and stoichiometry to identify optimal conditions.
  • Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times .

Advanced: How can computational models predict the drug-likeness and bioavailability of this compound?

Answer:
Computational approaches include:

  • Physicochemical profiling : Calculate logP (lipophilicity), polar surface area (PSA), and solubility using tools like SwissADME. For example, PSA <140 Ų suggests good membrane permeability .
  • Molecular dynamics (MD) simulations : Assess binding stability to target proteins (e.g., kinases) by simulating ligand-receptor interactions over 100-ns trajectories.
  • ADMET prediction : Tools like ADMETLab 2.0 evaluate toxicity risks (e.g., hepatotoxicity) and cytochrome P450 interactions. The trifluoromethyl group may enhance metabolic stability but requires in vitro validation .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine N-methylation at δ 2.3–2.5 ppm) and hexahydrocinnolinone carbonyl signals (δ 165–170 ppm) .
  • Mass spectrometry (HRMS) : Accurate mass measurements (e.g., m/z 434.1567 [M+H]⁺) validate molecular formula .
  • X-ray crystallography : Resolves stereochemistry; for example, triclinic crystal systems (space group P1) with unit cell parameters a=9.85 Å, b=10.75 Å confirm spatial arrangement .

Advanced: How can researchers resolve contradictory bioactivity data across in vitro assays?

Answer:
Contradictions may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Strategies include:

  • Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ consistency.
  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to distinguish direct vs. cytotoxic effects .
  • Control experiments : Use known inhibitors (e.g., staurosporine for kinases) to benchmark assay performance.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles (particulate matter <5 µm) .
  • Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Eye exposure requires 15-minute saline rinsing followed by medical evaluation .

Advanced: What strategies enhance selectivity for this compound against off-target enzymes?

Answer:

  • Structure-activity relationship (SAR) studies : Modify substituents on the pyrimidine ring (e.g., replacing trifluoromethyl with cyano groups) to reduce off-target binding .
  • Fragment-based design : Cocrystallize the compound with target enzymes to identify critical hydrogen-bonding residues (e.g., backbone amides in kinase ATP pockets) .
  • Proteome-wide profiling : Use affinity chromatography coupled with mass spectrometry (AP-MS) to map interaction networks and prioritize high-specificity derivatives .

Basic: How is the purity of this compound quantified, and what thresholds are acceptable for pharmacological studies?

Answer:

  • HPLC : Use C18 columns with UV detection (λ=254 nm). Purity ≥95% (area under the curve) is standard for in vitro assays .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%).
  • Residual solvents : Gas chromatography (GC) ensures compliance with ICH Q3C limits (e.g., dichloromethane <600 ppm) .

Advanced: What in silico tools can predict metabolic pathways and potential toxic metabolites?

Answer:

  • MetaSite : Predicts Phase I metabolism (e.g., oxidation of piperidine methyl groups) and flags reactive intermediates .
  • Derek Nexus : Identifies structural alerts (e.g., Michael acceptors) linked to mutagenicity or hepatotoxicity.
  • CYP450 docking : Glide or AutoDock Vina models interactions with CYP3A4/2D6 isoforms to anticipate clearance rates .

Basic: What are the storage requirements to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Desiccant : Include silica gel packs to mitigate hydrolysis of the cinnolinone lactam ring.
  • Long-term stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

Advanced: How can cryo-EM or NMR elucidate dynamic binding modes in protein-ligand complexes?

Answer:

  • Cryo-EM : Resolve low-population conformational states (e.g., ligand-induced hinge movement in kinases) at 2.5–3.5 Å resolution .
  • NMR relaxation experiments : Measure ¹⁵N/¹³C relaxation rates to map binding kinetics (e.g., kₒₙ/kₒff) and allosteric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.